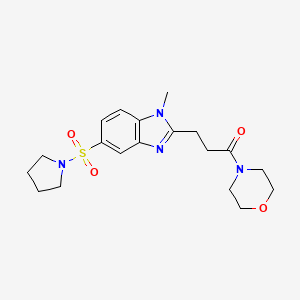

![molecular formula C7H13N5O B5520786 4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as those incorporating the tetrazolylmethylmorpholine framework, involves reactions that produce hybrid materials with significant structural features. For instance, an ionic hybrid material incorporating this framework was synthesized through the reaction of ((1H-tetrazole-5-yl)methyl)morpholine, characterized by single-crystal X-ray diffraction, IR, and NMR spectroscopies, demonstrating its complex structural assembly (Nikpour et al., 2010). Similarly, derivatives of morpholine, such as those combined with 1,3,4-oxadiazole or thieno[3,2-d]pyrimidin, have been synthesized through multi-step processes, highlighting the versatility and the complex synthetic routes involved in creating these compounds (Mamatha S.V et al., 2019); (H. Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by features such as two-dimensional inorganic infinite plane-like structures formed via van der Waals interactions. Such structural characteristics are essential for understanding the compound's reactivity and interactions with other molecules. The X-ray crystal structure of a related hybrid material reveals a construction from cations and polyoxoanion, showcasing the compound's intricate molecular architecture (Nikpour et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives highlight their reactivity and potential as intermediates in synthesizing complex molecules. For example, N-morpholinomethyl-5-lithiotetrazole has been used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, illustrating the compound's utility in forming sterically congested and unsaturated tetrazoles without using cyanide or azide-based reagents (Panagiotis D. Alexakos & D. Wardrop, 2019).

科学的研究の応用

Synthesis of Potent Antimicrobials

4-[(1-Methyl-1H-tetrazol-5-yl)methyl]morpholine is instrumental in synthesizing various potent antimicrobials. A notable example includes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which demonstrates strong antimicrobial properties, particularly in arecoline derivatives, phendimetrazine, and polygonapholine. This compound is synthesized using a multi-step process, including critical bromination of 3-acetylpyridine and cyclization steps, yielding a significant overall output (Kumar, Sadashiva, & Rangappa, 2007).

One-Pot Synthesis of Tetrazoles

Another application is in the efficient one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles. N-Morpholinomethyl-5-lithiotetrazole, derived from 4-(N-tetrazolylmethyl)morpholine, is used in this process. This method is particularly valuable for creating sterically congested and unsaturated tetrazoles, which are challenging to synthesize through other methods. It demonstrates a broad substrate scope and functional group tolerance, avoiding the use of cyanide or azide-based reagents (Alexakos & Wardrop, 2019).

Synthesis of Glucosidase Inhibitors with Antioxidant Activity

In the development of glucosidase inhibitors, 4-[(1-Methyl-1H-tetrazol-5-yl)methyl]morpholine plays a key role. Benzimidazole derivatives containing a morpholine skeleton have been synthesized, showing promising in vitro antioxidant activities and glucosidase inhibition. These compounds are synthesized via a 'onepot' nitro reductive cyclization reaction, demonstrating high scavenging activity and potential therapeutic applications (Özil, Parlak, & Baltaş, 2018).

Synthesis of Ionic Liquids

Morpholinium-based ionic liquids, including those derived from 4-[(1-Methyl-1H-tetrazol-5-yl)methyl]morpholine, have been synthesized for various applications. These ionic liquids, with diverse anions, demonstrate moderate to low toxicity and potential use as biomass solvents. The structural versatility of these ionic liquids extends their applicability in different fields, such as green chemistry and material science (Pernak et al., 2011).

Photophysical Characterization

The compound has been used in the synthesis and photophysical characterization of various derivatives, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. These studies provide insights into the structural and electronic properties of the synthesized compounds, contributing to the understanding of their potential applications in material science and photophysics (Chin et al., 2010).

特性

IUPAC Name |

4-[(1-methyltetrazol-5-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVUYPSWPMUKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)

![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)

![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)

![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)

![7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5520756.png)

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)